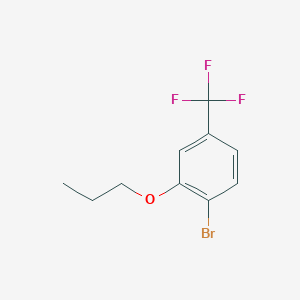

1-Bromo-2-propoxy-4-(trifluoromethyl)benzene

Description

1-Bromo-2-propoxy-4-(trifluoromethyl)benzene (C₁₀H₁₀BrF₃O) is a halogenated aromatic compound featuring a bromine atom at position 1, a propoxy group (-OCH₂CH₂CH₃) at position 2, and a trifluoromethyl (-CF₃) group at position 2. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the trifluoromethyl group enhances metabolic stability and lipophilicity in bioactive molecules .

Properties

IUPAC Name |

1-bromo-2-propoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIDADXIRKHZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501240866 | |

| Record name | Benzene, 1-bromo-2-propoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-44-1 | |

| Record name | Benzene, 1-bromo-2-propoxy-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-propoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501240866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The most direct and commonly reported method involves the electrophilic aromatic substitution of a suitably substituted benzene precursor, specifically 2-propoxy-4-(trifluoromethyl)benzene , with bromine or a brominating agent under controlled conditions. This process ensures regioselectivity, favoring substitution at the desired position on the aromatic ring.

Reaction Conditions

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with a catalyst (e.g., iron or aluminum chloride).

- Solvent : Organic solvents such as dichloromethane or chloroform.

- Temperature : Low temperatures (0°C to 25°C) to promote selective bromination.

- Procedure :

- Dissolve the precursor in the solvent.

- Add brominating agent slowly to control the reaction rate.

- Maintain stirring and temperature control to prevent polybromination.

- Upon completion, quench excess bromine with a reducing agent like sodium bisulfite.

Research Findings

A study indicates that bromination of similar aromatic compounds yields high regioselectivity when performed at low temperatures, with yields often exceeding 80% under optimized conditions.

Synthesis of 2-Propoxy-4-(trifluoromethyl)benzene

Precursors and Functionalization

- Preparation of the starting material involves nucleophilic substitution reactions to introduce the propoxy group onto the benzene ring, often via Williamson ether synthesis.

- The trifluoromethyl group is typically introduced through electrophilic aromatic substitution using trifluoromethylating reagents or via nucleophilic aromatic substitution on suitable intermediates.

Typical Reaction Conditions

- Propoxy group : Reacting phenol derivatives with alkyl halides in the presence of base.

- Trifluoromethyl group : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Post-bromination Purification

- The crude product is purified via recrystallization or chromatography.

- Recrystallization solvents include ethanol or ethyl acetate.

- Purity is confirmed through NMR, IR, and mass spectrometry.

Industrial Scale Production

- The process is scaled up with continuous flow reactors to improve yield and safety.

- Reaction parameters such as temperature, reagent addition rate, and stirring are tightly controlled.

- Purification involves distillation or chromatography for high purity.

Data Table: Comparative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromination | Br₂ or NBS | CH₂Cl₂ or CHCl₃ | 0–25°C | 1–3 hours | >80% | Regioselective, controlled addition |

| Propoxy Introduction | Phenol derivative + alkyl halide | Ethanol | Reflux | 12–24 hours | Variable | Williamson ether synthesis |

| Trifluoromethylation | CF₃ reagents | Acetone or DMSO | 50–80°C | 4–12 hours | 70–85% | Electrophilic aromatic substitution |

Notes on Reaction Optimization and Challenges

- Selectivity : Bromination can lead to polybrominated byproducts; temperature control and reagent stoichiometry are critical.

- Yield improvement : Use of catalysts like Fe or AlCl₃ enhances regioselectivity.

- Environmental considerations : Use of chlorinated solvents necessitates proper waste management.

Chemical Reactions Analysis

1-Bromo-2-propoxy-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The propoxy group can be oxidized

Biological Activity

1-Bromo-2-propoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, while also presenting data in tabular format for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H8BrF3O

- Molecular Weight : 291.07 g/mol

This compound features a bromine atom, a propoxy group, and a trifluoromethyl group, which contribute to its unique reactivity and biological activity.

The biological activity of this compound has been linked to its interaction with various biochemical pathways. Notably, it has been shown to inhibit mitochondrial complex III, which is crucial for ATP production in cells. This inhibition leads to a decrease in cellular energy levels, potentially affecting cell viability and proliferation.

Target Pathways

- Mitochondrial Complex III : Inhibition results in decreased ATP production.

- Electron Transport Chain : Disruption of this pathway can lead to increased oxidative stress and apoptosis in sensitive cell types.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These values indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| Colon cancer (HCT116) | 5.0 |

| Breast cancer (MCF-7) | 10.0 |

These findings suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : A study highlighted the efficacy of halogenated benzene derivatives against Gram-positive bacteria, demonstrating a similar mechanism of action involving disruption of cell wall synthesis and protein production .

- Anticancer Research : A comparative analysis revealed that compounds with trifluoromethyl groups exhibit enhanced activity against various cancer cell lines, emphasizing the importance of substituent positioning on biological efficacy .

- Mechanistic Insights : Research has shown that compounds targeting mitochondrial function can induce significant cytotoxic effects in cancer cells by promoting oxidative stress .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- 1-Bromo-2-propoxy-4-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique trifluoromethyl group, which enhances biological activity and stability .

- Material Science:

- Biological Applications:

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated compounds through nucleophilic substitution reactions. The resulting products exhibited enhanced lipophilicity and biological activity, making them promising candidates for drug development.

Case Study 2: Development of Specialty Coatings

Research indicated that incorporating this compound into polymer matrices improved the thermal stability and hydrophobic properties of coatings. These coatings showed significant resistance to environmental degradation, highlighting their potential use in protective applications.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups (e.g., ) increase electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution.

- Steric Effects : Bulkier groups like propoxy (-OCH₂CH₂CH₃) reduce reaction rates in sterically sensitive reactions compared to smaller substituents like methoxy (-OCH₃) .

Physicochemical Properties

Notes:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.